1,5,6-Trimethylbenzimidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQBWBWFQRPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6-Trimethylbenzimidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . The reaction conditions typically include:
Temperature: Moderate to high temperatures (e.g., 100-150°C)
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction
Solvents: Polar solvents like methanol or ethanol
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like methanol, ethanol, or acetonitrile
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated or nitro-substituted benzimidazole derivatives
Scientific Research Applications
1,5,6-Trimethylbenzimidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The benzimidazole core provides π-conjugation and electron-donating methyl groups, contrasting with the electron-withdrawing chlorine in 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde .
Physical and Spectral Properties
Notes:
Biological Activity
Overview
1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a benzimidazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial and antifungal therapies, as well as its role in drug development. Its unique structure, characterized by the presence of an aldehyde group at the 2-position, enhances its reactivity and biological interactions.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N2O |
| CAS Number | 123511-07-9 |
| SMILES | CC1=C[C]2=[N]=CN(C=2C=C1C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole core facilitates binding to active sites of enzymes, potentially inhibiting their activity and disrupting various biochemical pathways. This interaction is crucial for its antimicrobial and antifungal properties.
Antimicrobial and Antifungal Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that compounds like this compound can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : This compound has shown effectiveness against gram-positive and gram-negative bacteria.
- Antifungal Activity : It has demonstrated potential against common fungal pathogens.
Case Study : A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences reported that benzimidazole derivatives possess a broad spectrum of antimicrobial activities. The findings indicated that modifications in the structure could enhance efficacy against specific pathogens .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound | Antimicrobial Activity | Unique Features |
|---|---|---|
| 1,5,6-Trimethylbenzimidazole | Moderate | Aldehyde group enhances reactivity |
| 2,5-Dimethylbenzimidazole | High | Lacks aldehyde functionality |
| 1H-Benzimidazole | Low | Basic structure without modifications |
Research Findings
Recent studies have explored the potential of this compound in various applications:
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
- Topoisomerase Inhibition : Similar compounds have been noted for their ability to act as topoisomerase inhibitors, which are crucial in cancer therapy .
- Neuropeptide Receptor Antagonism : Some studies indicate potential antagonistic effects on neuropeptide receptors, which could lead to novel therapeutic approaches for neurological disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5,6-trimethylbenzimidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and triazole derivatives under reflux conditions. For example, substituted benzaldehydes react with amino-triazoles in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Optimization can include:
- Temperature control : Maintaining reflux temperatures (70–80°C) to prevent side reactions.
- Catalyst ratio : Adjusting acetic acid concentration (e.g., 5 drops per 0.001 mol substrate) to enhance imine formation.
- Solvent choice : Absolute ethanol minimizes byproducts compared to polar aprotic solvents.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
-
NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 121.1–122.9 ppm for benzimidazole protons) and aldehyde protons (δ ~9.8–10.2 ppm) .
-
Mass spectrometry : Confirm molecular weight (e.g., theoretical m/z 202.25 for C12H14N2O) .
-
Melting point analysis : Compare observed values (e.g., 165–166°C) with literature data .
Characterization Parameter Data Range Reference Melting Point (°C) 165–166 Aromatic <sup>13</sup>C NMR (ppm) 115.5–122.9 Molecular Weight (g/mol) 202.25
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential aldehyde vapor release .
- First aid : For exposure, rinse affected areas with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can computational modeling guide structural optimization for enhanced biological activity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., antimicrobial enzymes).
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution at the aldehyde group, which influences reactivity .
- SAR analysis : Compare with analogs like 1-ethyl-5,6-dimethyl derivatives to identify critical substituents for activity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent standardization : Record spectra in deuterated DMSO or CDCl3 to minimize solvent-induced shifts .
- Referencing : Cross-validate with internal standards (e.g., TMS for <sup>1</sup>H NMR).
- Dynamic effects : Account for tautomerism in benzimidazoles, which may cause peak splitting .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Aldehyde activation : The electron-withdrawing aldehyde group enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings).
- Steric effects : Methyl groups at C5 and C6 may hinder access to the reactive site, requiring bulky ligands (e.g., XPhos) to improve coupling efficiency .
Q. What in vitro assays are suitable for evaluating its antimicrobial mechanisms?
- Methodological Answer :
- MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Membrane disruption : Employ SYTOX Green uptake assays to assess cell permeability changes .
- Enzyme inhibition : Test activity against β-lactamases or efflux pumps via fluorometric assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Strain variability : Re-test activity using standardized microbial strains (e.g., ATCC controls).
- Concentration gradients : Use dose-response curves (0.1–100 µg/mL) to identify threshold effects.
- Synergistic effects : Evaluate combinations with adjuvants (e.g., clavulanic acid) to rule out resistance mechanisms .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
